Regioisomeric Specificity: 5-Bromo vs. 3-Bromo Substitution in Patent-Validated Synthesis
In the synthetic route disclosed in US8618128B1, the 5-bromo substitution pattern on the pyrazolo[3,4-b]pyridine core is structurally essential. The patent explicitly employs the 5-bromo intermediate (target compound) for subsequent C5-selective cross-coupling to introduce the pyridin-3-yl substituent [1]. In contrast, the 3-bromo regioisomer (3-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine, CAS 1383446-28-3) possesses the bromine at the C3 position, which is the site occupied by the hydroxymethyl group in the target compound. Using the 3-bromo isomer would preclude the essential C3-functionalization required in the patent's synthetic sequence, leading to a completely different, non-analogous final product [1].
| Evidence Dimension | Substitution position (Br location) and resulting synthetic utility |
|---|---|
| Target Compound Data | 5-Br at C5; C3 available for hydroxymethyl → aldehyde → downstream functionalization |
| Comparator Or Baseline | 3-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS 1383446-28-3); Br at C3; C5 unsubstituted |
| Quantified Difference | Regioisomeric difference: Br position shift (C5 → C3) results in non-interchangeable intermediate; product molecular weight differs (Target MW 470.36 g/mol vs. Comparator MW 440.34 g/mol) |
| Conditions | Synthetic route defined in US8618128B1; C5-arylation coupling conditions |
Why This Matters
For a procurement decision, selecting the 3-bromo isomer would result in a dead-end intermediate incapable of yielding the patent's final Wnt inhibitor compounds, making the 5-bromo regioisomer the only viable choice for this validated synthetic pathway.
- [1] US Patent US8618128B1. 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof. Filed 2013-09-05, published 2013-12-31. View Source
